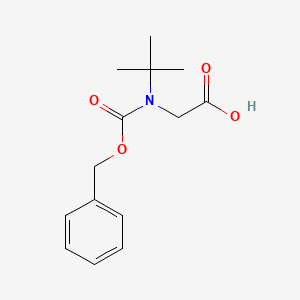
n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl group attached to the glycine backbone. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group and the introduction of a tert-butyl group. One common method includes:
Protection of Glycine: Glycine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl-protected glycine.
Introduction of tert-Butyl Group: The protected glycine is then reacted with tert-butyl bromide in the presence of a base like potassium carbonate to introduce the tert-butyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.
Substitution: The tert-butyl group can be substituted under certain conditions, such as in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Strong acids like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product would be the free amine form of glycine.
Substitution: Products would depend on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of peptides and other complex organic molecules.
- Acts as a protecting group in organic synthesis to prevent unwanted reactions at the amino group.
Biology and Medicine:
- Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
- May be used in the study of enzyme mechanisms and protein interactions.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine exerts its effects would depend on its specific application. In peptide synthesis, it acts as a protecting group to prevent reactions at the amino group. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
n-((Benzyloxy)carbonyl)-glycine: Lacks the tert-butyl group, making it less sterically hindered.
n-(tert-butoxycarbonyl)-n-(tert-butyl)glycine: Uses a different protecting group (Boc) which can be removed under different conditions.
Uniqueness:
- The combination of the benzyloxycarbonyl and tert-butyl groups provides unique steric and electronic properties, making it particularly useful in specific synthetic applications.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[tert-butyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)15(9-12(16)17)13(18)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
RSTKENHVRWCPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


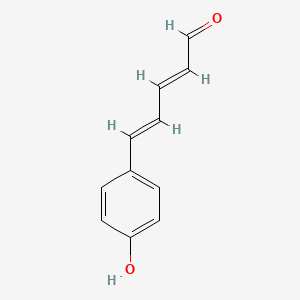
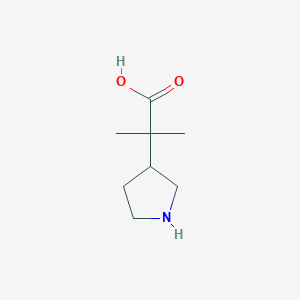

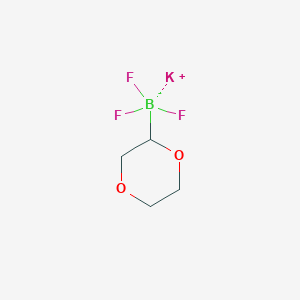
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)
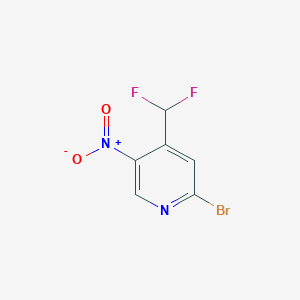
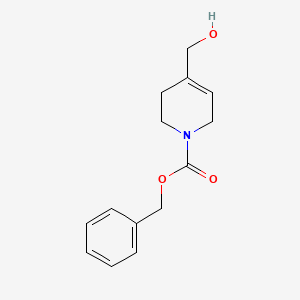

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
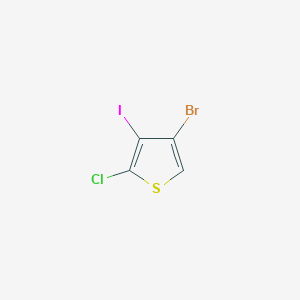
amine](/img/structure/B13502850.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
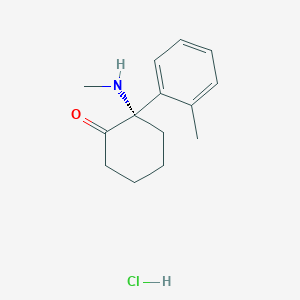
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
